molecular formula C12H9NO3 B12524769 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine

2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine

Cat. No.: B12524769
M. Wt: 215.20 g/mol
InChI Key: LLCHNNZDOVUEHA-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is a chemical compound with the molecular formula C12H9NO3 It is characterized by the presence of a benzodioxole group attached to a pyridine ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine typically involves the reaction of 2-hydroxypyridine with 1,3-benzodioxole derivatives. One common method is the nucleophilic substitution reaction where 2-hydroxypyridine reacts with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole group.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is not fully understood. it is believed to interact with various molecular targets through its benzodioxole and pyridine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine is unique due to the combination of the benzodioxole and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)pyridine

InChI

InChI=1S/C12H9NO3/c1-2-6-13-12(3-1)16-9-4-5-10-11(7-9)15-8-14-10/h1-7H,8H2

InChI Key

LLCHNNZDOVUEHA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=CC=CC=N3

Origin of Product

United States

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